Chemical structure and properties of (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid
Chemical structure and properties of (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid
The following technical guide provides an in-depth analysis of (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid , a specialized heterocyclic building block used primarily in the development of organic optoelectronics (OLEDs) and advanced medicinal chemistry scaffolds.
[1]
Executive Summary
(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid (CAS: 2365531-44-6 ) is a tricyclic heteroaryl boronic acid. It serves as a critical "distal" synthon, allowing researchers to functionalize the benzene ring of the benzofuro[2,3-b]pyridine core while retaining the 2-methylpyridine moiety as a directing group or electronic tuner. Its primary utility lies in Suzuki-Miyaura cross-coupling reactions to construct extended conjugated systems for organic light-emitting diodes (OLEDs) and isosteres of carbazole-based kinase inhibitors.
Structural Analysis & Physiochemical Properties
Molecular Architecture
The compound features a benzofuro[2,3-b]pyridine core—a fused tricyclic system where a pyridine ring is annulated to a benzofuran moiety.[1][2]
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Core Scaffold: Benzofuro[2,3-b]pyridine.[3][1][2][4][5][6][7]
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Substituents:
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Position 2 (Pyridine ring): Methyl group (-CH₃). Acts as a weak electron donor and blocks the α-position of the pyridine nitrogen, influencing solubility and steric parameters.
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Position 8 (Benzene ring): Boronic acid group (-B(OH)₂). This is the reactive handle for cross-coupling.
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Electronic Character: The scaffold is electron-deficient on the pyridine side (π-acceptor) and electron-rich on the benzofuran side (π-donor), creating an intrinsic internal charge transfer (ICT) potential, which is highly valued in optoelectronics.
Physiochemical Data Table
Note: Some values are predicted based on structural analogues due to the compound's specific novelty.
| Property | Value / Description |
| CAS Number | 2365531-44-6 |
| Molecular Formula | C₁₂H₁₀BNO₃ |
| Molecular Weight | 227.02 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH (hot); Insoluble in water, hexanes |
| Acidity (pKa) | Boronic acid: ~8.5–9.0; Pyridinium: ~3.5 (Predicted) |
| H-Bond Donors | 2 (Boronic acid hydroxyls) |
| H-Bond Acceptors | 3 (Pyridine N, Furan O, Boronic O) |
| Stability | Hygroscopic; prone to dehydration (boroxine formation) |
Structural Diagram & Numbering
The following diagram illustrates the core numbering scheme and the electronic push-pull nature of the molecule.
Caption: Structural decomposition of the target molecule showing the functionalization on the distal rings of the fused heterocyclic core.
Synthetic Pathways[2][3][7][9][10]
The synthesis of (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid typically follows a convergent route, constructing the tricyclic core first, followed by functionalization.
Retrosynthetic Analysis
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Target: (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid.[3][8][9]
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Precursor: 8-Bromo-2-methylbenzofuro[2,3-b]pyridine (CAS: 2642066-51-9).[7]
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Core Formation: Intramolecular cyclization of O-aryl oximes or coupling of 2-halopyridines with phenols.
Primary Synthesis Protocol: Miyaura Borylation
This protocol describes the conversion of the 8-bromo precursor to the boronic acid.
Reagents:
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Substrate: 8-Bromo-2-methylbenzofuro[2,3-b]pyridine (1.0 eq)
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Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
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Catalyst: Pd(dppf)Cl₂[10]·CH₂Cl₂ (3–5 mol%)
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Base: Potassium acetate (KOAc) (3.0 eq)
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Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
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Inerting: Charge a dried Schlenk flask with the aryl bromide, B₂pin₂, Pd catalyst, and KOAc under an argon atmosphere.
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Solvation: Add anhydrous 1,4-dioxane via syringe. Degas the solution by bubbling argon for 15 minutes.
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Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC or LC-MS (Look for the boronate ester mass: M+82 relative to acid, or the acid mass if hydrolysis occurs on column).
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Workup (Pinacol Ester Isolation): Filter through a celite pad, rinse with EtOAc, and concentrate.
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Hydrolysis (to Boronic Acid):
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Dissolve the pinacol ester in Acetone/H₂O (4:1).
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Add Sodium Periodate (NaIO₄, 3.0 eq) and Ammonium Acetate (NH₄OAc, 1.5 eq).
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Stir at room temperature for 24 hours.
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Extract with EtOAc, wash with brine, and dry over Na₂SO₄.
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-
Purification: Recrystallization from Acetonitrile/Water is preferred over column chromatography to avoid anhydride formation.
Synthesis Workflow Diagram
Caption: Step-wise synthetic route from commercial building blocks to the target boronic acid.
Reactivity Profile & Handling
Suzuki-Miyaura Coupling Dynamics
As a nucleophile in Suzuki couplings, this boronic acid exhibits specific behaviors:
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Protodeboronation: The benzofuran ring is relatively electron-rich. Under highly basic conditions or prolonged heating, the boronic acid moiety at the 8-position may undergo protodeboronation. Recommendation: Use mild bases (K₃PO₄ or Cs₂CO₃) and anhydrous conditions if possible.
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Pyridyl Coordination: The nitrogen atom in the pyridine ring can coordinate to the Pd catalyst, potentially poisoning it. Recommendation: Use phosphine ligands with high steric bulk (e.g., SPhos, XPhos) to prevent N-Pd coordination.
Storage and Stability
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Dehydration: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This is reversible upon exposure to moisture but can affect stoichiometry calculations.
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Storage: Store at 2–8°C under inert gas.
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Handling: Avoid contact with strong oxidizing agents.
Applications in Research
Organic Electronics (OLEDs)
This molecule is a precursor for Host Materials in phosphorescent OLEDs (PhOLEDs).
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Mechanism: The benzofuro[2,3-b]pyridine core provides a high triplet energy (E_T), essential for preventing reverse energy transfer from the dopant.
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Modification: Coupling the 8-boronic acid with carbazole or triphenylamine derivatives creates "Bipolar" host materials, balancing hole and electron transport.
Medicinal Chemistry[2][3][9]
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Isosterism: The scaffold acts as an isostere to α-Carbolines and Carbazoles .
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Target Class: Kinase inhibitors (e.g., PIM kinases) often utilize planar tricyclic systems to intercalate into the ATP-binding pocket. The 8-position allows for the introduction of solubilizing groups or specific H-bond acceptors via cross-coupling.
References
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BLD Pharm. (2024). Product Data Sheet: (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid (CAS 2365531-44-6).[3] Retrieved from
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GuideChem. (2024). Chemical Properties of Benzofuro[2,3-b]pyridine derivatives. Retrieved from
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RSC Advances. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives. (Contextual reference for benzofuropyridine scaffold synthesis). Retrieved from
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ChemicalBook. (2025).[1][2][6] 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine Properties. Retrieved from
-
MDPI. (2024). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from
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